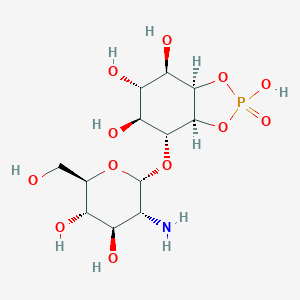
6-(alpha-D-glucosaminyl)-1D-myo-inositol 1,2-cyclic phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(alpha-D-glucosaminyl)-1D-myo-inositol 1,2-cyclic phosphate, also known as cyclic diguanylate or c-di-GMP, is a second messenger molecule that plays a crucial role in regulating bacterial behavior. It was first discovered in 1987 and has since been extensively studied due to its importance in bacterial physiology, biofilm formation, and virulence.
Mécanisme D'action
C-di-GMP exerts its effects by binding to various effector proteins, such as transcription factors, riboswitches, and enzymes. The binding of c-di-GMP can either activate or inhibit these effector proteins, depending on the specific protein and the cellular context. For example, c-di-GMP can activate the transcription of genes involved in biofilm formation, while inhibiting the transcription of genes involved in motility.
Effets Biochimiques Et Physiologiques
C-di-GMP has a wide range of biochemical and physiological effects on bacterial cells. It can regulate the synthesis of extracellular polysaccharides, which are important for biofilm formation and virulence. C-di-GMP can also regulate the activity of flagella and pili, which are important for motility and adhesion. Additionally, c-di-GMP can affect the expression of virulence factors, such as toxins and adhesins, which are important for bacterial pathogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
C-di-GMP is a useful tool for studying bacterial behavior in the laboratory. It can be used to manipulate the formation of biofilms, the motility of bacterial cells, and the expression of virulence factors. However, there are also limitations to using c-di-GMP in lab experiments. For example, the concentration of c-di-GMP in bacterial cells is tightly regulated, and overexpression of DGCs or PDEs can lead to non-physiological effects. Additionally, c-di-GMP can have different effects in different bacterial species, and the interpretation of results can be complicated by this variability.
Orientations Futures
There are many future directions for c-di-GMP research. One area of interest is the development of new tools for manipulating c-di-GMP levels in bacterial cells, such as optogenetic or chemogenetic approaches. Another area of interest is the identification of new c-di-GMP effector proteins and the elucidation of their functions. Additionally, there is a growing interest in using c-di-GMP as a target for novel antibacterial therapies, as it plays a crucial role in bacterial pathogenesis.
Applications De Recherche Scientifique
C-di-GMP has been extensively studied in various bacterial species, including Escherichia coli, Pseudomonas aeruginosa, Vibrio cholerae, and Salmonella enterica. It has been shown to regulate a wide range of cellular processes, including biofilm formation, motility, virulence, and antibiotic resistance. C-di-GMP also plays a crucial role in the transition between planktonic and biofilm lifestyles, which has important implications for bacterial pathogenesis and environmental persistence.
Propriétés
Numéro CAS |
140391-24-8 |
|---|---|
Nom du produit |
6-(alpha-D-glucosaminyl)-1D-myo-inositol 1,2-cyclic phosphate |
Formule moléculaire |
C12H22NO12P |
Poids moléculaire |
403.28 g/mol |
Nom IUPAC |
(3aS,4R,5S,6S,7R,7aR)-4-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-2-oxo-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaphosphole-5,6,7-triol |
InChI |
InChI=1S/C12H22NO12P/c13-3-5(16)4(15)2(1-14)22-12(3)23-9-7(18)6(17)8(19)10-11(9)25-26(20,21)24-10/h2-12,14-19H,1,13H2,(H,20,21)/t2-,3-,4-,5-,6+,7+,8-,9-,10-,11+,12-/m1/s1 |
Clé InChI |
ZULNQPCZALKHMF-LBZOJLJLSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]3[C@H]2OP(=O)(O3)[O-])O)O)O)[NH3+])O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C3C2OP(=O)(O3)O)O)O)O)N)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(C(C(C3C2OP(=O)(O3)[O-])O)O)O)[NH3+])O)O)O |
Synonymes |
glucosaminyl-1,6-inositol-1,2-cyclic monophosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



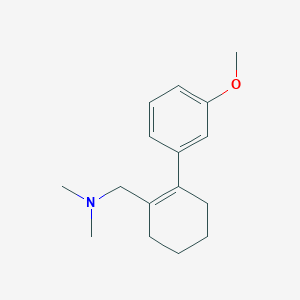
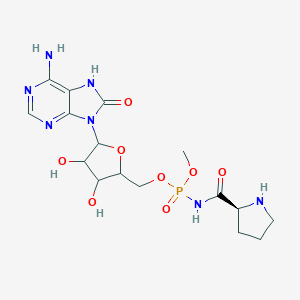

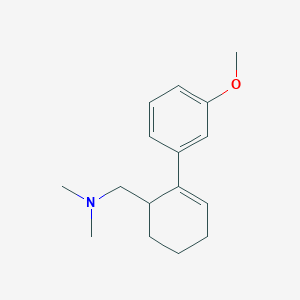

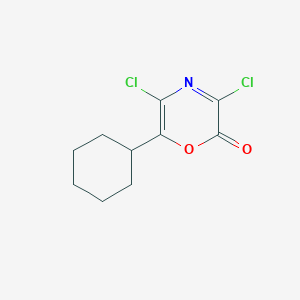
![1-(propoxymethyl)-1H-benzo[d]imidazole](/img/structure/B140249.png)
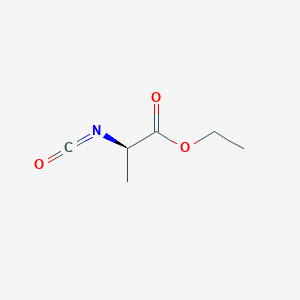
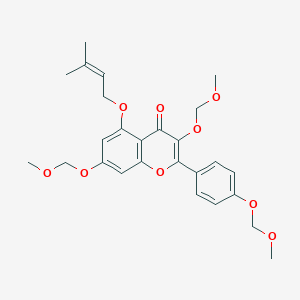

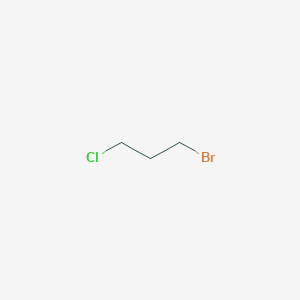
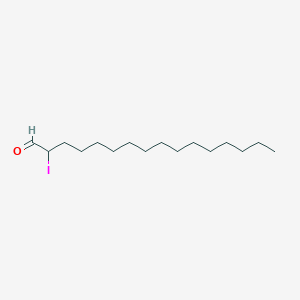
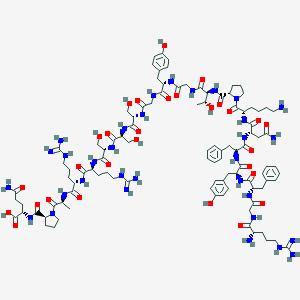
![2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B140269.png)